molecular formula C7H7NO4 B1442504 3-(Hydroxymethyl)-2-nitrophenol CAS No. 34112-74-8

3-(Hydroxymethyl)-2-nitrophenol

Cat. No. B1442504
CAS RN: 34112-74-8
M. Wt: 169.13 g/mol
InChI Key: DCEWMNYPPSLSLQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information about its physical appearance.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall reaction scheme.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It can include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

1. One-Pot Wittig Synthesis

  • Summary of Application: This compound is used in the synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This process is part of the development of alternative methods for processing renewable raw material sources .
  • Methods of Application: The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
  • Results or Outcomes: The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .

2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes Synthesis

  • Summary of Application: This compound is used in the synthesis of polyoxetanes, a new class of polymers . These are branched polyethers synthesized from oxetanes via ring-opening polymerization .
  • Methods of Application: Four series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule . The reagents ratios ranged from 1:5 .
  • Results or Outcomes: The morphology of the macromolecules was investigated by a matrix-assisted laser desorption/ionization time of flight technique . The adhesive interactions of the polyoxetanes with polar materials were analyzed .

3. Enzyme Inhibition

  • Summary of Application: This compound is used in the study of enzymes and inhibitors. It has been used in the synthesis of inhibitors of glutamate carboxypeptidase II.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The results revealed the enantiospecificity of the synthesized inhibitors in inhibition.

4. Buffer Solutions

  • Summary of Application: This compound, also known as Tris or tris(hydroxymethyl)aminomethane, is extensively used in biochemistry and molecular biology as a component of buffer solutions .
  • Methods of Application: It is used in the preparation of buffer solutions such as TAE and TBE buffers, especially for solutions of nucleic acids .
  • Results or Outcomes: The buffer has an effective pH range between 7.1 and 9.1 (pKa ± 1) at room temperature .

5. Biomass-Derived Hexoses

  • Summary of Application: This compound is produced by the acid-catalyzed dehydration of biomass-derived hexoses . It is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The inherent hydrophilicity and poor stability of this compound continue to disfavor its production and value addition from an economic standpoint .

6. Food Industry

  • Summary of Application: This compound, also known as 5-(hydroxymethyl)furfural, is classified as a food improvement agent . It is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products .
  • Methods of Application: It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Protein Phosphotyrosine Phosphatase Inhibition

  • Summary of Application: This compound has been identified as a dual inhibitor of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds have been profiled in vivo for their effects on body weight and food intake in obese rats . The highest activity was demonstrated by 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one and 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one with mixed PTP1B/TC-PTP inhibitory activity .

8. Buffer Solutions

  • Summary of Application: This compound, also known as Tris or tris(hydroxymethyl)aminomethane, is extensively used in biochemistry and molecular biology as a component of buffer solutions .
  • Methods of Application: It is used in the preparation of buffer solutions such as TAE and TBE buffers, especially for solutions of nucleic acids .
  • Results or Outcomes: The buffer has an effective pH range between 7.1 and 9.1 (pKa ± 1) at room temperature .

9. Food Industry

  • Summary of Application: This compound, also known as 5-(hydroxymethyl)furfural, is classified as a food improvement agent . It is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products .
  • Methods of Application: It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

This involves identifying any potential safety risks or hazards associated with the compound. It can include toxicity data, handling precautions, and disposal guidelines.


Future Directions

This involves discussing potential future research directions. It can include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for further studies.


properties

IUPAC Name

3-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEWMNYPPSLSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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